Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate
Overview
Description
Scientific Research Applications
- Chemistry of Heterocyclic Compounds
- Summary of the application : The compound is used in the synthesis of 3-amino-1-benzothiophene-2-carbonitriles . The 1-benzothiophene scaffold forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants .
- Methods of application or experimental procedures : A simple one-step protocol for the synthesis of 3-amino-1-benzothiophene-2-carbonitriles from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles was developed .
- Results or outcomes obtained : The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .
- Summary of the application : Thiophene-based analogs, such as Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results or outcomes obtained : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
- Summary of the application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Results or outcomes obtained : The use of thiophene derivatives as corrosion inhibitors can help to extend the lifespan of materials and reduce maintenance costs .
- Summary of the application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of application or experimental procedures : These molecules are often used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Results or outcomes obtained : The use of thiophene-mediated molecules in these applications can lead to improved performance and efficiency .
Pharmaceutical Chemistry
Industrial Chemistry and Material Science
Organic Semiconductors
- Summary of the application : A novel approach to obtain 3-amino-1-benzothiophene-2-carbonitriles has been developed . This compound is synthesized from commercially or synthetically readily available S - (cyanomethyl) O -ethyl carbodithionate and 2-fluorobenzonitriles .
- Methods of application or experimental procedures : The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions .
- Results or outcomes obtained : The synthesis of 3-amino-1-benzothiophene-2-carbonitriles provides a new approach to the preparation of 2,3-substituted 1-benzothiophenes that combine functional groups of different nature .
- Summary of the application : Ethyl 3-amino-5-formylbenzo[b]thiophene-2-carboxylate can potentially be used in the synthesis of biologically active compounds .
- Results or outcomes obtained : The use of this compound in the synthesis of biologically active compounds can lead to the development of new drugs or treatments .
Synthesis of 3-amino-1-benzothiophene-2-carbonitriles
Synthesis of Biologically Active Compounds
Future Directions
properties
IUPAC Name |
ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)11-10(13)8-5-7(6-14)3-4-9(8)17-11/h3-6H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEYBGLQTFAKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-formyl-1-benzothiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.